2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene
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Overview
Description
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl-substituted cyclohexyl group attached to the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ringThe final step involves the attachment of the propyl-substituted cyclohexyl group via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be reduced to form a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzaldehyde.
Reduction: Formation of 2-Hydro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.
Substitution: Formation of 2-Methoxy-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.
Scientific Research Applications
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methoxy group increases its lipophilicity. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene: Similar structure but with an additional fluorine atom.
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Contains an ethoxy group instead of a methoxy group.
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene: Lacks the cyclohexyl group.
Uniqueness
2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
581078-07-1 |
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Molecular Formula |
C22H27FO |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H27FO/c1-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-22(24-2)21(23)15-20/h5-8,13-15,18-19H,3-4,9-12H2,1-2H3 |
InChI Key |
ABHFOKOLUMOCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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